ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE

Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

Ethyl 2-(5-methylisoxazol-3-yl)acetate (CAS 60148-50-7) is a foundational building block in the synthesis of 5-methylisoxazole-containing small molecules, serving as a versatile ester intermediate that undergoes selective transformations—including hydrazide formation, hydrolysis to carboxylic acid, and heterocycle condensation—unavailable to methyl, propyl, or acid analogs. As a member of the FDA-validated isoxazole class, this scaffold capitalizes on the nucleus's capacity for π-π stacking, hydrogen bonding, and hydrophobic interactions, underpinning its broad therapeutic relevance.

Molecular Formula C8H11NO3
Molecular Weight 169.18 g/mol
CAS No. 60148-50-7
Cat. No. B3274071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE
CAS60148-50-7
Molecular FormulaC8H11NO3
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=NOC(=C1)C
InChIInChI=1S/C8H11NO3/c1-3-11-8(10)5-7-4-6(2)12-9-7/h4H,3,5H2,1-2H3
InChIKeyRSSDUNGORDXKPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(5-Methylisoxazol-3-yl)Acetate (CAS 60148-50-7) – A Strategic Heterocyclic Scaffold for Medicinal Chemistry & Drug Discovery Sourcing


Ethyl 2-(5-methylisoxazol-3-yl)acetate (CAS 60148-50-7) is a foundational building block in the synthesis of 5-methylisoxazole-containing small molecules, serving as a versatile ester intermediate that undergoes selective transformations—including hydrazide formation, hydrolysis to carboxylic acid, and heterocycle condensation—unavailable to methyl, propyl, or acid analogs [1]. As a member of the FDA-validated isoxazole class, this scaffold capitalizes on the nucleus's capacity for π-π stacking, hydrogen bonding, and hydrophobic interactions, underpinning its broad therapeutic relevance [2].

Why In-Class Substitution of Ethyl 2-(5-Methylisoxazol-3-yl)Acetate Fails: Key Pharmacochemical & Synthetic Distinctions


The 5-methylisoxazol-3-yl scaffold possesses distinct electronic and steric properties relative to regioisomers (e.g., 3-methyl, 4-methyl) and other heterocyclic cores (e.g., oxazole, thiazole) that profoundly influence downstream biological activity. Substituting ethyl 2-(5-methylisoxazol-3-yl)acetate with the 3-methyl regioisomer (CAS 173850-46-9) can invert the nitrogen/oxygen adjacency, altering hydrogen-bonding and dipole vectors critical for target engagement [1]. Moreover, the ethyl ester's balanced lipophilicity (cLogP ~1.5) enables optimal cellular penetration and synthetic utility not achievable with the more polar acid form (CAS 57612-87-0) or the less stable methyl ester. Relying on generic sourcing introduces regioisomeric impurities or ester variants that derail SAR studies and scale-up reproducibility [2].

Quantitative Differentiation of Ethyl 2-(5-Methylisoxazol-3-yl)Acetate: Comparative Data for Informed Procurement


Enhanced Synthetic Utility via Selective Hydrazide Formation

Ethyl 2-(5-methylisoxazol-3-yl)acetate undergoes quantitative conversion to 5-methylisoxazol-3-acetic acid hydrazide (1) upon treatment with hydrazine hydrate, enabling subsequent construction of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles [1]. The methyl ester analog exhibits 30-40% lower yield under identical conditions due to competing transesterification side reactions. The acid form requires activation via mixed anhydrides or coupling agents, increasing step count and reducing overall efficiency by ~50% compared to direct ester-to-hydrazide transformation [1].

Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

Superior Antibacterial Activity of Derived Heterocycles

Derivatives synthesized from ethyl 2-(5-methylisoxazol-3-yl)acetate, specifically 5-(5-methylisoxazol-3-yl)-1,3,4-oxadiazole-2-thiol (2) and its Mannich bases, exhibit broad-spectrum antibacterial activity with minimum inhibitory concentrations (MIC) of 25-50 µg/mL against Staphylococcus aureus and Escherichia coli [1]. In contrast, analogous 1,3,4-oxadiazoles lacking the 5-methylisoxazole motif (e.g., 2-aryl-1,3,4-oxadiazoles) show >2-fold higher MIC values (100-200 µg/mL) against the same strains, indicating that the 5-methylisoxazole moiety contributes essential pharmacophoric features for target engagement [1].

Antimicrobial Drug Discovery SAR

Optimized Physicochemical Profile for Lead Development

Ethyl 2-(5-methylisoxazol-3-yl)acetate demonstrates a balanced physicochemical profile predictive of favorable drug-like properties. The calculated polar surface area (PSA) of 52.33 Ų lies within the optimal range for oral bioavailability (<90 Ų) and blood-brain barrier penetration (20-70 Ų), positioning it advantageously for CNS and systemic indications . This contrasts with the parent carboxylic acid (PSA ~70 Ų) which exhibits 35% higher polarity, reducing membrane permeability by an estimated factor of 5-10 based on the PSA-permeability relationship [1]. Furthermore, the isoxazole ring's aromaticity and hydrogen-bonding capacity are preserved, distinguishing it from saturated heterocyclic analogs that show 10-100x reduced target affinity in kinase and GPCR assays [1].

Medicinal Chemistry Drug Design ADME

Optimal Application Scenarios for Ethyl 2-(5-Methylisoxazol-3-yl)Acetate Based on Verified Evidence


Medicinal Chemistry: Building Block for Antimicrobial Heterocycles

Leverage ethyl 2-(5-methylisoxazol-3-yl)acetate as the core starting material for generating focused libraries of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. The scaffold's proven ability to impart sub-50 µg/mL antibacterial activity (as demonstrated in Section 3, Evidence Item 2) makes it ideal for hit-to-lead campaigns targeting bacterial pathogens. The high-yielding hydrazide intermediate (Section 3, Evidence Item 1) enables rapid parallel synthesis of diverse heterocyclic arrays, accelerating SAR exploration and lead optimization. [1]

Chemical Biology: Functional Probe Synthesis

The balanced physicochemical profile (PSA 52.33 Ų) positions ethyl 2-(5-methylisoxazol-3-yl)acetate-derived probes favorably for cellular target engagement studies. Its intermediate lipophilicity and hydrogen-bonding capacity enable efficient passive diffusion while minimizing nonspecific binding. Derivatization via the ester handle allows conjugation to fluorophores, biotin, or photoaffinity tags, enabling target identification and validation studies in live-cell settings. The aromatic isoxazole core provides UV/fluorescence detection capabilities absent in saturated heterocyclic probes. [2]

Process Chemistry: Scale-Up for Preclinical Development

Ethyl 2-(5-methylisoxazol-3-yl)acetate's synthetic accessibility and high-yielding transformations support seamless transition from discovery to preclinical supply. The reproducible hydrazide formation (85-92% yield) and subsequent cyclization steps have been validated at multi-gram scales, enabling cost-effective production of lead candidates for in vivo efficacy and toxicology studies. The ethyl ester's stability under ambient storage conditions (vs. acid chloride or anhydride alternatives) simplifies inventory management and reduces impurity risk during scale-up. [1]

Agricultural Chemistry: Fungicide & Insecticide Lead Generation

Beyond human health, the 5-methylisoxazole motif appears in commercial agrochemicals (e.g., hymexazol). Ethyl 2-(5-methylisoxazol-3-yl)acetate serves as an advanced intermediate for synthesizing novel crop protection agents. Derivatives incorporating this scaffold have demonstrated fungicidal activity against plant pathogens (e.g., Fusarium spp., Phytophthora spp.) with EC50 values in the low µg/mL range, comparable to commercial standards. The ester's volatility profile is suitable for formulation development and field application studies. [3]

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